

phenyl salicylate COX-1 COX-2 inhibition potency

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Phenyl Salicylate

CAS No.: 118-55-8

Cat. No.: S539498

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Mechanism of Action and Comparative Profile

Phenyl salicylate is recognized as a COX inhibitor, though detailed studies on its potency and selectivity are limited [1]. The table below compares its known properties with other common NSAIDs.

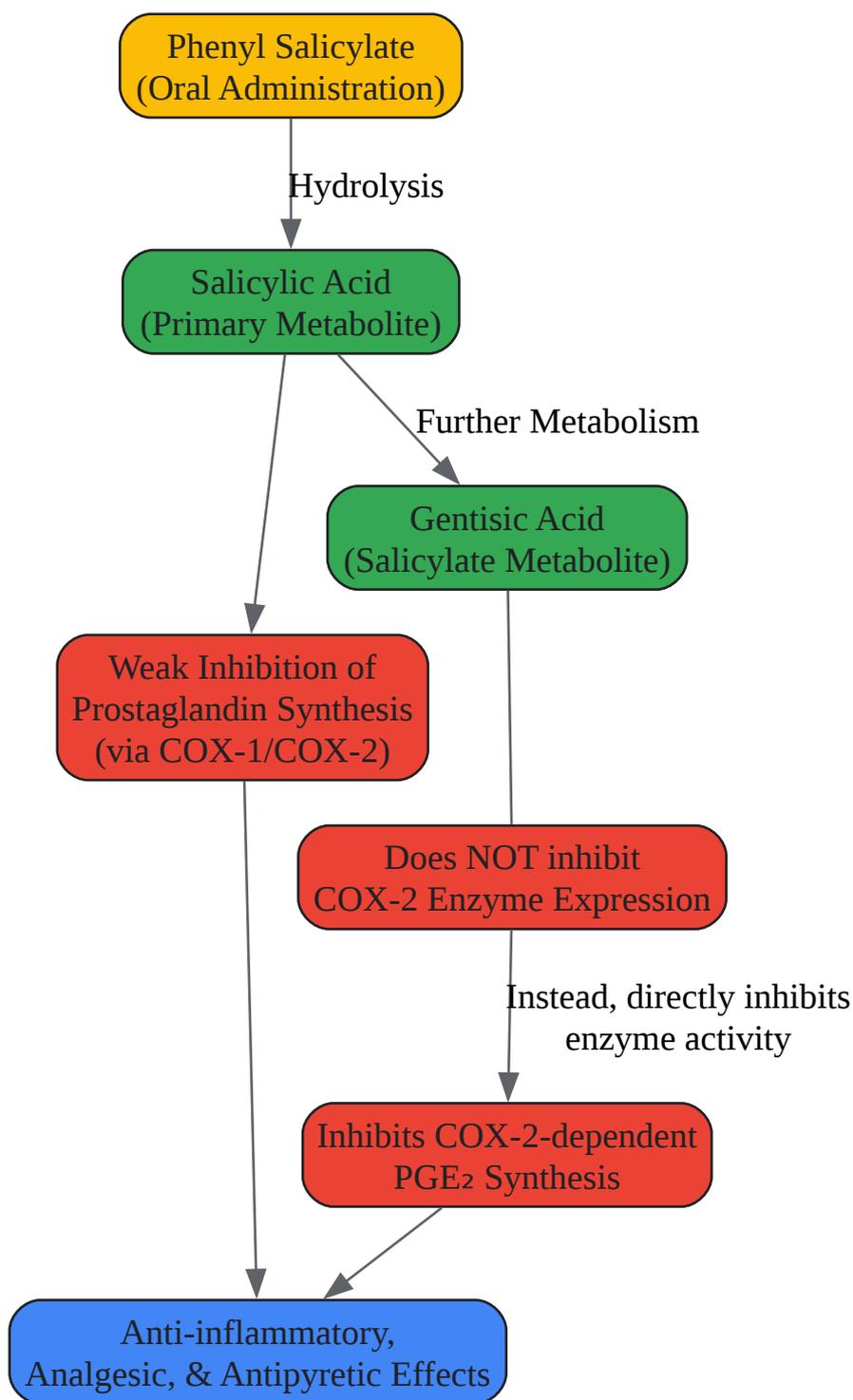
Drug Name	Primary COX Inhibition	Reported Potency & Selectivity	Key Metabolites & Notes
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| **Phenyl Salicylate** | Non-selective (COX-1 & COX-2) | • Potency/Selectivity data **not available** in searched sources. • Characterized as a "poor cyclooxygenase (COX) inhibitor" [2]. | • Hydrolyzed to **salicylic acid** [1]. • Salicylic acid is a weak COX inhibitor; anti-inflammatory effects may involve non-prostaglandin mechanisms [3] [2]. || **Sodium Salicylate** | Non-selective (COX-1 & COX-2) | • Weak inhibitor of COX-derived prostaglandin synthesis [2]. • Demonstrates neuroprotection in a rat model, unlike diclofenac or celecoxib, potentially via **antioxidant activity** (hydroxyl radical scavenging) [3]. | — || **Celecoxib** | Selective (COX-2) | • IC₅₀ = 0.05 µM (COX-2); Selectivity Index (S.I.) = 294 [4]. • Higher GI safety profile than non-selective NSAIDs, but associated with cardiovascular risks [5] [6]. | — || **Diclofenac** | Non-selective | • Increased risk of hyperkalemia and cardiovascular events compared to other NSAIDs [5]. • Did not show neuroprotection in a rat model, unlike sodium salicylate [3]. | — || **Novel Compounds (6b, 6j)** | Selective (COX-2) | • **6b**: IC₅₀ = 0.04 µM (COX-2); S.I. = 329 [4]. • **6j**: IC₅₀ = 0.04 µM (COX-2); S.I. = 312

[4]. • More potent and selective *in vitro* and *in vivo* than celecoxib [4]. | Hybrid molecules tethering 1,2,3-triazole and benzenesulfonamide pharmacophores [4]. |

Experimental Insights and Pathways

The following diagram illustrates the established anti-inflammatory pathway of **phenyl salicylate** and a proposed alternative mechanism based on recent research.



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For researchers, the experimental contexts from the search results are as follows:

- **In Vitro Macrophage Studies:** The effect of salicylate metabolites was tested in RAW 264.7 murine macrophages. Cells were stimulated with bacterial **lipopolysaccharide (LPS)** to induce COX-2

expression. Prostaglandin E₂ (PGE₂) production was measured as an indicator of COX-2 activity. Test compounds were co-incubated with LPS, and their impact on PGE₂ levels was assessed without affecting COX-2 gene expression itself [2].

- **In Vivo Neuroprotection Model:** The neuroprotective effect of sodium salicylate was evaluated in a rat model of Parkinson's disease. Neurotoxicity was induced by **intrastratial administration of MPP⁺**. The protection of dopaminergic neurons was assessed by measuring the attenuation of dopamine depletion in the striatum. The hydroxyl radical scavenging activity of the compounds was tested separately in a cell-free system using the **Fenton's reaction** to measure the formation of dihydroxybenzoic acid (DHBA) adducts [3].

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To cite this document: Smolecule. [phenyl salicylate COX-1 COX-2 inhibition potency]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b539498#phenyl-salicylate-cox-1-cox-2-inhibition-potency>]

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